molecular formula C9H15N3O B13276731 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol

Cat. No.: B13276731
M. Wt: 181.23 g/mol
InChI Key: YUFXTGMFQAALNS-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol is a chemical compound that features a cyclohexane ring substituted with a hydroxyl group and a 1-methyl-1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with 1-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 80-120°C)

    Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway

    Solvent: Polar solvents such as ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for converting the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexanone.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-ol
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride

Uniqueness

2-(1-Methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a triazole ring, which confer distinct chemical and biological properties. The specific positioning of the triazole ring at the 5-position enhances its reactivity and potential interactions with biological targets .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-9(10-6-11-12)7-4-2-3-5-8(7)13/h6-8,13H,2-5H2,1H3

InChI Key

YUFXTGMFQAALNS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2CCCCC2O

Origin of Product

United States

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